7-Bromo-2-tetralone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-bromo-3,4-dihydro-1H-naphthalen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO/c11-9-3-1-7-2-4-10(12)6-8(7)5-9/h1,3,5H,2,4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCTYMQMYDHAKCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1=O)C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50395115 | |

| Record name | 7-BROMO-2-TETRALONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50395115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132095-54-6 | |

| Record name | 7-Bromo-2-tetralone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132095-54-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-BROMO-2-TETRALONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50395115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 7-Bromo-2-tetralone: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Bromo-2-tetralone, a halogenated derivative of 2-tetralone, is a versatile bicyclic ketone that serves as a crucial intermediate in the synthesis of a variety of organic molecules. Its structure, featuring a reactive bromine atom on the aromatic ring and a ketone functional group, provides two key sites for chemical modification. This dual reactivity makes it a valuable building block in medicinal chemistry and drug development, particularly as a precursor for the synthesis of potential anti-inflammatory and analgesic agents.[1] This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical data of this compound, along with a logical workflow for its potential application in drug discovery.

Chemical Structure and Properties

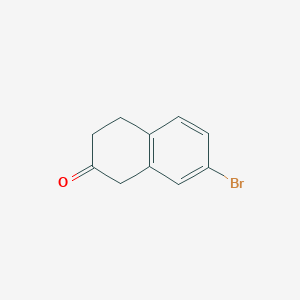

The chemical structure of this compound consists of a fused dihydronaphthalene ring system with a bromine atom substituted at the 7-position of the aromatic ring and a carbonyl group at the 2-position of the saturated ring.

Chemical Structure:

Figure 1: Chemical structure of this compound.

The quantitative chemical and physical properties of this compound are summarized in the table below for easy reference.

| Property | Value |

| IUPAC Name | 7-bromo-3,4-dihydronaphthalen-2(1H)-one[2] |

| Molecular Formula | C₁₀H₉BrO[2] |

| Molecular Weight | 225.08 g/mol [2] |

| CAS Number | 132095-54-6[2] |

| Appearance | Solid[3] |

| Boiling Point | 319.2 °C at 760 mmHg |

| Density | 1.511 g/cm³ |

| Melting Point | 38-42 °C |

Table 1: Chemical and Physical Properties of this compound.

Experimental Protocols

Logical Synthesis Workflow:

Figure 2: A logical workflow for the synthesis of this compound.

Purification: The crude product can be purified by standard laboratory techniques such as column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from an appropriate solvent.[4]

Spectroscopic Analysis

The structural confirmation of this compound would be achieved through a combination of spectroscopic methods.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, with their splitting patterns and chemical shifts influenced by the bromo and carbonyl substituents. Signals for the methylene protons of the saturated ring would also be present, likely as complex multiplets.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbonyl carbon, the aromatic carbons (including the carbon attached to bromine), and the aliphatic carbons of the tetralone ring.

2. Infrared (IR) Spectroscopy: The IR spectrum of this compound will be characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically appearing in the region of 1680-1700 cm⁻¹.[5][6] Aromatic C-H and C=C stretching vibrations, as well as C-Br stretching, would also be observable.[5][6]

3. Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a bromine atom.[7] Fragmentation patterns would likely involve the loss of CO, Br, and cleavage of the saturated ring, providing further structural information.[8][9]

Reactivity and Applications in Drug Discovery

The chemical reactivity of this compound is centered around its two main functional groups: the ketone and the aromatic bromide. The ketone can undergo a variety of reactions such as reduction, oxidation, and nucleophilic addition. The bromine atom on the aromatic ring is susceptible to nucleophilic aromatic substitution and can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse substituents.

This versatile reactivity makes this compound a valuable starting material for the synthesis of a library of derivatives for biological screening. It has been identified as a precursor for potential anti-inflammatory and analgesic agents.[1] The tetralone scaffold is a common motif in many biologically active compounds.

Drug Discovery Workflow:

Figure 3: A generalized workflow for drug discovery starting from this compound.

Potential Signaling Pathways

While specific signaling pathways for derivatives of this compound are not explicitly detailed in the provided search results, its role as a precursor for anti-inflammatory and analgesic drugs suggests that its derivatives may target pathways involved in inflammation and pain. These could include:

-

Cyclooxygenase (COX) Pathways: Many non-steroidal anti-inflammatory drugs (NSAIDs) act by inhibiting COX enzymes (COX-1 and COX-2), which are involved in the synthesis of prostaglandins, key mediators of inflammation and pain.

-

Lipoxygenase (LOX) Pathways: Inhibition of LOX enzymes can reduce the production of leukotrienes, which are also important inflammatory mediators.

-

Cytokine Signaling Pathways: Derivatives could potentially modulate the production or signaling of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.

Further research is necessary to elucidate the precise molecular targets and signaling pathways of novel compounds derived from this compound.

Conclusion

This compound is a valuable and versatile chemical entity with significant potential in organic synthesis and drug discovery. Its dual functionality allows for the creation of diverse molecular architectures, making it an attractive scaffold for the development of new therapeutic agents, particularly in the areas of inflammation and pain management. This guide provides a foundational understanding of its chemical properties, structure, and potential applications, intended to aid researchers in their scientific endeavors.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C10H9BrO | CID 3691574 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. calpaclab.com [calpaclab.com]

- 4. Purification [chem.rochester.edu]

- 5. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

7-Bromo-2-tetralone CAS number and molecular weight

An In-depth Technical Guide to 7-Bromo-2-tetralone

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, a key intermediate in organic synthesis and pharmaceutical research. This document is intended for researchers, scientists, and professionals in the field of drug development.

Core Molecular and Physical Properties

This compound, with the CAS number 132095-54-6, is a brominated derivative of 2-tetralone.[1] Its molecular formula is C10H9BrO, and it has a molecular weight of 225.08 g/mol .[2] This compound is a solid at room temperature and is generally characterized by its high purity, typically around 97%.[3]

Quantitative Data Summary

The key physical and chemical properties of this compound are summarized in the table below for easy reference.

| Property | Value |

| CAS Number | 132095-54-6 |

| Molecular Formula | C10H9BrO |

| Molecular Weight | 225.08 g/mol [2] |

| Synonyms | 7-bromo-3,4-dihydro-2(1H)-naphthalenone[3] |

| Physical Form | Solid[3] |

| Purity | ≥ 97%[3] |

Synthesis and Reactivity

While specific, detailed experimental protocols for the synthesis of this compound are not extensively documented in publicly available literature, it is known to be a versatile building block in organic synthesis.[1] Its structure, featuring a reactive bromine atom on the aromatic ring, allows for various functionalizations, making it a valuable precursor for more complex molecules.[1] The compound's ability to undergo electrophilic substitution reactions is a key aspect of its utility in constructing diverse chemical architectures.[1]

Applications in Research and Development

This compound is primarily utilized as an intermediate in the synthesis of pharmaceuticals and new materials.[1]

-

Pharmaceutical Synthesis : It serves as a precursor for the development of potential anti-inflammatory and analgesic agents.[1] Its unique reactivity is leveraged by researchers to explore new pathways in drug discovery.[1]

-

Organic Synthesis : In the field of organic chemistry, it is a frequently used building block for the construction of complex molecules.[1]

-

Material Science : The compound also finds applications in the development of new materials, such as polymers and coatings that require specific chemical properties.[1]

-

Coordination Chemistry : Its structure is amenable to the creation of novel ligands, indicating its relevance in catalysis and material development.[1]

Biological Activity and Signaling Pathways

Currently, there is a lack of specific information in the public domain regarding the detailed biological activities and associated signaling pathways of this compound itself. While it is used as a precursor for bioactive molecules, its intrinsic mechanism of action is not well-documented.[1]

It is important to note that a significant body of research exists for the isomeric compound, 7-Bromo-1-tetralone. Derivatives of 7-Bromo-1-tetralone have been studied as potent inhibitors of monoamine oxidase, which is relevant in the treatment of depression and Parkinson's disease.[4]

General Workflow in Drug Discovery

Given the role of this compound as a chemical intermediate, the following diagram illustrates a generalized workflow for its application in a drug discovery context.

Caption: Generalized workflow for the use of this compound in drug discovery.

Safety Information

This compound is associated with several hazard classifications. It is considered harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2] Appropriate personal protective equipment and handling procedures should be followed when working with this compound.

References

Spectroscopic Profile of 7-Bromo-2-tetralone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 7-Bromo-2-tetralone (CAS No. 132095-54-6), a key intermediate in organic synthesis. The document presents tabulated nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data, along with detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, providing a reference for its structural characterization.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 7.33 | d | 1.9 | 1H | Ar-H |

| 7.27 | dd | 8.1, 1.9 | 1H | Ar-H |

| 6.98 | d | 8.1 | 1H | Ar-H |

| 3.49 | s | - | 2H | CH₂ |

| 3.01 | t | 6.7 | 2H | CH₂ |

| 2.47 | t | 6.7 | 2H | CH₂ |

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 206.9 | C=O |

| 139.1 | Ar-C |

| 132.8 | Ar-C |

| 131.8 | Ar-CH |

| 130.2 | Ar-CH |

| 128.5 | Ar-CH |

| 120.3 | Ar-C |

| 49.3 | CH₂ |

| 38.9 | CH₂ |

| 28.0 | CH₂ |

Solvent: CDCl₃, Broadband Proton Decoupled

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2924 | Medium | C-H stretch (aliphatic) |

| 1715 | Strong | C=O stretch (ketone) |

| 1595, 1488 | Medium | C=C stretch (aromatic) |

| 810 | Strong | C-H bend (aromatic, para-substituted) |

| 685 | Medium | C-Br stretch |

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 224/226 | 100/98 | [M]⁺ (Molecular ion peak with bromine isotopes) |

| 182/184 | 40/39 | [M - C₂H₂O]⁺ |

| 145 | 35 | [M - Br]⁺ |

| 115 | 55 | [C₉H₇]⁺ |

Ionization Mode: Electron Ionization (EI)

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are generalized and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

-

Weigh 10-20 mg of purified this compound.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution into a clean 5 mm NMR tube.

Data Acquisition:

-

¹H NMR: Acquire the spectrum at room temperature using a standard pulse program. Set the spectral width to cover the range of -2 to 12 ppm. Use tetramethylsilane (TMS) as an internal standard (0.00 ppm).

-

¹³C NMR: Acquire the spectrum using a broadband proton-decoupled pulse sequence. Set the spectral width to cover the range of 0 to 220 ppm.

Data Processing: Process the raw data using appropriate NMR software. Apply Fourier transformation, phase correction, and baseline correction. For ¹H NMR, integrate the signals and determine the chemical shifts and coupling constants. For ¹³C NMR, identify the chemical shifts of the carbon signals.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.

Sample Preparation (Thin Solid Film Method): [1]

-

Dissolve a small amount (a few milligrams) of this compound in a volatile organic solvent (e.g., dichloromethane or acetone).[1]

-

Place a drop of the resulting solution onto a clean, dry salt plate (e.g., NaCl or KBr).[1]

-

Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.[1]

Data Acquisition:

-

Place the salt plate in the sample holder of the FT-IR spectrometer.

-

Acquire the spectrum over the range of 4000 to 400 cm⁻¹.

-

Perform a background scan with a clean, empty salt plate and subtract it from the sample spectrum.

Data Processing: Identify the wavenumbers of the major absorption bands and assign them to the corresponding functional group vibrations.

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer with an electron ionization (EI) source.

Sample Preparation: [2]

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.[2]

-

Further dilute an aliquot of this solution to a final concentration suitable for the instrument, typically in the low µg/mL range.[2]

Data Acquisition:

-

Introduce the sample into the ion source.

-

Acquire the mass spectrum in EI mode over a mass-to-charge (m/z) range of approximately 50 to 300 amu.

Data Processing: Analyze the resulting mass spectrum to identify the molecular ion peak ([M]⁺) and major fragment ions. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be observed for bromine-containing fragments.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of an organic compound such as this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

References

An In-depth Technical Guide to the Synthesis of 7-Bromo-2-tetralone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 7-Bromo-2-tetralone, a valuable intermediate in medicinal chemistry and organic synthesis. This document outlines a multi-step synthetic pathway starting from commercially available materials, including detailed experimental protocols, quantitative data, and visual representations of the chemical transformations.

Introduction

This compound, also known as 7-bromo-3,4-dihydronaphthalen-2(1H)-one, is a key building block in the synthesis of various biologically active molecules. Its utility lies in the presence of a reactive bromine atom on the aromatic ring and a ketone functionality, which allow for diverse chemical modifications. This guide details a reliable synthetic route from 7-Bromo-1-tetralone, a more readily available starting material.

Synthetic Pathway Overview

The synthesis of this compound can be achieved through a four-step sequence starting from 7-Bromo-1-tetralone. This pathway involves:

-

Reduction of the ketone in 7-Bromo-1-tetralone to the corresponding secondary alcohol.

-

Dehydration of the alcohol to form an alkene, 7-bromo-1,2-dihydronaphthalene.

-

Epoxidation of the alkene to yield 7-bromo-1,2-epoxy-1,2,3,4-tetrahydronaphthalene.

-

Acid-catalyzed rearrangement of the epoxide to the desired this compound.

Experimental Protocols

The following protocols are based on established chemical transformations and provide a detailed methodology for each step of the synthesis.

Step 1: Synthesis of 7-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol

Reaction: Reduction of 7-Bromo-1-tetralone.

Materials:

-

7-Bromo-1-tetralone

-

Methanol (MeOH)

-

Sodium borohydride (NaBH₄)

-

Deionized water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 7-Bromo-1-tetralone (1.0 eq) in methanol in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of deionized water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to yield the crude product.

-

Purify the product by recrystallization or column chromatography if necessary.

Step 2: Synthesis of 7-Bromo-1,2-dihydronaphthalene

Reaction: Dehydration of 7-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol.

Materials:

-

7-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol

-

Benzene or Toluene

-

p-Toluenesulfonic acid (p-TsOH) (catalytic amount)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve 7-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol (1.0 eq) in benzene or toluene in a round-bottom flask equipped with a Dean-Stark apparatus.

-

Add a catalytic amount of p-toluenesulfonic acid.

-

Heat the mixture to reflux and continue until water is no longer collected in the Dean-Stark trap.

-

Cool the reaction mixture to room temperature.

-

Wash the organic layer with saturated sodium bicarbonate solution and then with water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify by column chromatography on silica gel.

Step 3: Synthesis of 7-Bromo-1,2-epoxy-1,2,3,4-tetrahydronaphthalene

Reaction: Epoxidation of 7-Bromo-1,2-dihydronaphthalene.[1]

Materials:

-

7-Bromo-1,2-dihydronaphthalene

-

Dichloromethane (CH₂Cl₂)

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve 7-Bromo-1,2-dihydronaphthalene (1.0 eq) in dichloromethane in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add m-CPBA (1.1 eq) portion-wise, maintaining the temperature at 0 °C.

-

Stir the reaction mixture at 0 °C to room temperature and monitor its progress by TLC.

-

Upon completion, quench the excess peroxyacid with a sodium sulfite solution.

-

Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude epoxide may be used directly in the next step or purified by column chromatography.

Step 4: Synthesis of this compound

Reaction: Acid-catalyzed rearrangement of 7-Bromo-1,2-epoxy-1,2,3,4-tetrahydronaphthalene.

Materials:

-

7-Bromo-1,2-epoxy-1,2,3,4-tetrahydronaphthalene

-

Acetone or Dichloromethane

-

p-Toluenesulfonic acid (p-TsOH) or another suitable acid catalyst (catalytic amount)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the crude 7-Bromo-1,2-epoxy-1,2,3,4-tetrahydronaphthalene (1.0 eq) in acetone or dichloromethane.

-

Add a catalytic amount of p-toluenesulfonic acid.

-

Stir the mixture at room temperature and monitor the reaction by TLC until the starting material is consumed.

-

Neutralize the reaction with a saturated sodium bicarbonate solution.

-

Extract the product with dichloromethane.

-

Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure to obtain the crude this compound.

-

Purify the final product by column chromatography followed by recrystallization.

Quantitative Data Summary

The following tables summarize the key physicochemical properties and expected yields for the starting material and the final product.

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |

| 7-Bromo-1-tetralone | C₁₀H₉BrO | 225.08 | White to yellow to brown powder | 78 |

| This compound | C₁₀H₉BrO | 225.08 | Off-white to light yellow crystalline powder | 38-42 |

Table 2: Synthetic Step Summary (Expected Yields)

| Step | Starting Material | Product | Reagents | Expected Yield (%) |

| 1 | 7-Bromo-1-tetralone | 7-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol | NaBH₄, MeOH | >90 |

| 2 | 7-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol | 7-Bromo-1,2-dihydronaphthalene | p-TsOH, Benzene | 80-90 |

| 3 | 7-Bromo-1,2-dihydronaphthalene | 7-Bromo-1,2-epoxy-1,2,3,4-tetrahydronaphthalene | m-CPBA, CH₂Cl₂ | ~90[1] |

| 4 | 7-Bromo-1,2-epoxy-1,2,3,4-tetrahydronaphthalene | This compound | p-TsOH, Acetone | 70-80 |

Note: Expected yields are based on literature values for analogous reactions and may vary depending on experimental conditions.

Experimental Workflow Diagram

The general workflow for each synthetic step involves reaction setup, monitoring, work-up, and purification.

Conclusion

This technical guide provides a detailed and actionable framework for the synthesis of this compound from 7-Bromo-1-tetralone. The described multi-step process, involving reduction, dehydration, epoxidation, and rearrangement, offers a reliable pathway for obtaining this valuable synthetic intermediate. The provided experimental protocols and quantitative data serve as a valuable resource for researchers in the fields of organic synthesis and drug discovery.

References

Technical Guide to the Synthesis of 7-Bromo-2-tetralone via Friedel-Crafts Acylation

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Bromo-2-tetralone is a valuable bicyclic aromatic ketone that serves as a key intermediate in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. Its structure, featuring a reactive bromine atom and a ketone functionality, allows for diverse synthetic modifications. While the intramolecular Friedel-Crafts acylation is a common method for the synthesis of 1-tetralone derivatives, the preparation of 2-tetralones via a similar direct cyclization is less straightforward. This guide details a modern and efficient single-stage Friedel-Crafts acylation-cycloalkylation process for the synthesis of 2-tetralones, applied specifically to the preparation of this compound from 3-bromophenylacetic acid. This method provides a cleaner alternative to traditional routes that often require harsh reagents like thionyl chloride and aluminum trichloride.[1]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties for the starting material and the final product is provided below for easy reference.

Table 1: Physicochemical Properties of this compound and Key Reactant

| Property | This compound | 3-Bromophenylacetic Acid |

| CAS Number | 132095-54-6[2][3] | 1878-67-7[1][4] |

| Molecular Formula | C₁₀H₉BrO[2] | C₈H₇BrO₂[4] |

| Molecular Weight | 225.08 g/mol [2][] | 215.04 g/mol [4] |

| Appearance | Solid[3] | White crystalline powder or needles |

| Boiling Point | 319.2°C at 760 mmHg[] | 252.95°C (estimated)[1] |

| Melting Point | Not specified | 98-102°C[1] |

| Density | 1.511 g/cm³[] | 1.5313 g/cm³ (estimated)[1] |

| Solubility | Not specified | Soluble in DMSO, Methanol[1] |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Data |

| IUPAC Name | 7-bromo-3,4-dihydro-1H-naphthalen-2-one[2] |

| InChI Key | NCTYMQMYDHAKCE-UHFFFAOYSA-N[2][3] |

| SMILES | C1CC2=C(CC1=O)C=C(C=C2)Br[] |

| ¹H NMR | Expected signals include aromatic protons with splitting patterns characteristic of 1,2,4-trisubstitution, and aliphatic protons for the three CH₂ groups in the tetralone ring system. |

| ¹³C NMR | Expected signals include aromatic carbons, a carbonyl carbon (C=O), and aliphatic carbons. |

| IR Spectroscopy | Expected characteristic peaks include C=O stretching for the ketone, C-Br stretching, and C-H stretching for aromatic and aliphatic groups. |

Synthesis of this compound via Friedel-Crafts Acylation-Cycloalkylation

The synthesis of 2-tetralones can be efficiently achieved through a one-pot reaction involving a substituted phenylacetic acid and a 1-alkene, facilitated by a mixture of trifluoroacetic anhydride (TFAA) and phosphoric acid.[1][6] This process begins with the in situ formation of a mixed anhydride from the phenylacetic acid and TFAA. This mixed anhydride then acylates the alkene, and the resulting intermediate undergoes an intramolecular Friedel-Crafts cyclization to yield the 2-tetralone.[1] For the synthesis of this compound, 3-bromophenylacetic acid is used as the starting material, and ethylene can be used as the 1-alkene.

Reaction Scheme

Experimental Protocol

The following protocol is adapted from the general procedure for the synthesis of 2-tetralones.[1][6]

Materials:

-

3-Bromophenylacetic acid

-

Trifluoroacetic anhydride (TFAA)

-

Orthophosphoric acid (85%)

-

Ethylene gas

-

Dichloromethane (anhydrous)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 3-bromophenylacetic acid (1 equivalent).

-

Solvent and Reagent Addition: Add anhydrous dichloromethane to dissolve the starting material. Cool the solution in an ice bath. Slowly add trifluoroacetic anhydride (TFAA) (2-3 equivalents) to the stirred solution, followed by the dropwise addition of orthophosphoric acid (catalytic amount).

-

Acylation: Bubble ethylene gas through the reaction mixture at a steady rate while maintaining the temperature at 0-5°C.

-

Cyclization: After the acylation step (which can be monitored by TLC), slowly warm the reaction mixture to room temperature and then heat to reflux to initiate the intramolecular Friedel-Crafts cyclization. The progress of the cyclization should also be monitored by TLC.

-

Workup: Upon completion of the reaction, cool the mixture to room temperature and carefully pour it into a beaker containing crushed ice and a saturated solution of sodium bicarbonate to neutralize the acids.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).

-

Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

Table 3: Summary of Reaction Components and Conditions

| Reactant/Reagent | Role | Stoichiometry |

| 3-Bromophenylacetic Acid | Starting material | 1 equivalent |

| Ethylene | Acyl acceptor/chain extender | Excess |

| Trifluoroacetic Anhydride (TFAA) | Activating agent | 2-3 equivalents |

| Orthophosphoric Acid | Catalyst | Catalytic amount |

| Dichloromethane | Solvent | Anhydrous |

| Condition | Value | |

| Temperature | 0°C to reflux | |

| Reaction Time | Varies (monitor by TLC) | |

| Atmosphere | Inert (Nitrogen or Argon) |

Workflow and Logical Relationships

The synthesis of this compound via this method follows a clear and logical workflow, from the activation of the carboxylic acid to the final purification of the product.

Conclusion

The synthesis of this compound can be effectively achieved using a modern Friedel-Crafts acylation-cycloalkylation approach. This method, which utilizes 3-bromophenylacetic acid and ethylene in a trifluoroacetic anhydride and phosphoric acid system, offers a clean and efficient alternative to more traditional, harsher methods.[1][6] This technical guide provides researchers and drug development professionals with a detailed protocol and the necessary data to successfully synthesize this important chemical intermediate. The versatility of the 2-tetralone scaffold, combined with the reactive bromine handle, makes this compound a valuable building block for the development of novel pharmaceuticals and functional materials.

References

- 1. 3-Bromophenylacetic acid | 1878-67-7 [chemicalbook.com]

- 2. This compound | C10H9BrO | CID 3691574 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 132095-54-6 [sigmaaldrich.com]

- 4. (3-Bromophenyl)acetic acid | C8H7BrO2 | CID 74653 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Clean-chemistry synthesis of 2-tetralones in a single-stage acylation-cycloalkylation process - PubMed [pubmed.ncbi.nlm.nih.gov]

Reactivity of the Aromatic Ring in 7-Bromo-2-tetralone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

7-Bromo-2-tetralone is a versatile bicyclic aromatic ketone with significant potential as a building block in medicinal chemistry and materials science.[1] Its aromatic ring is amenable to a variety of functionalization reactions, including electrophilic and nucleophilic substitutions, as well as cross-coupling reactions. This guide provides a comprehensive overview of the reactivity of the aromatic moiety in this compound, including a theoretical framework for predicting its behavior, proposed experimental protocols for key transformations, and a summary of its physicochemical properties.

Disclaimer: Experimental data specifically for the aromatic ring reactivity of this compound is limited in the current literature. Therefore, much of the guidance provided herein is based on established principles of organic chemistry and data from the closely related isomer, 7-Bromo-1-tetralone. This highlights a significant opportunity for further research in this area.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented below. Where specific data is unavailable, information for 7-Bromo-1-tetralone is provided as a reasonable approximation and is clearly noted.

| Property | Value | Reference(s) |

| IUPAC Name | 7-bromo-3,4-dihydronaphthalen-2(1H)-one | [2][3] |

| CAS Number | 132095-54-6 | [2][3] |

| Molecular Formula | C₁₀H₉BrO | [2][3] |

| Molecular Weight | 225.08 g/mol | [2] |

| Melting Point | 38-42 °C | [1] |

| Boiling Point | 319.2 °C at 760 mmHg (Predicted) | [] |

| Appearance | Off-white to light yellow crystalline powder | [1] |

Spectroscopic Data:

| Spectrum | Key Features (for 7-Bromo-1-tetralone, as a proxy) | Reference(s) |

| ¹H NMR (CDCl₃) | δ (ppm): 8.14 (d, J=2.2 Hz, 1H), 7.56 (dd, J=8.1, 2.2 Hz, 1H), 7.13 (d, J=8.2 Hz, 1H), 2.90 (t, J=6.1 Hz, 2H), 2.64 (t, J=6.1 Hz, 2H), 2.12 (quint, J=6.1 Hz, 2H) | [5] |

| ¹³C NMR (CDCl₃) | δ (ppm): 197.0, 143.1, 136.1, 134.1, 130.7, 130.0, 120.6, 38.8, 29.2, 23.1 | [5] |

| IR (Vapor Phase) | No specific peak data available in search results. Aromatic ketones typically show a C=O stretch around 1685 cm⁻¹. | [6] |

Theoretical Framework for Aromatic Ring Reactivity

The reactivity of the aromatic ring in this compound is governed by the electronic effects of its two substituents: the bromine atom at the 7-position and the annulated, keto-substituted alkyl ring.

Directing Effects of Substituents

-

Bromo Group: The bromine atom is a deactivating group due to its electron-withdrawing inductive effect (-I), which makes the aromatic ring less nucleophilic and therefore less reactive towards electrophiles. However, it is an ortho, para-director because of its ability to donate a lone pair of electrons through resonance (+M effect), which stabilizes the arenium ion intermediate at the ortho and para positions.

-

Keto-substituted Alkyl Group: The fused ring at positions 4 and 5, containing a ketone at position 2, can be considered an alkyl substituent with an electron-withdrawing carbonyl group. Overall, this substituent is expected to be deactivating and a meta-director with respect to its point of attachment to the aromatic ring.

The interplay of these two directing groups will determine the regioselectivity of electrophilic aromatic substitution. The bromine atom will direct incoming electrophiles to the 6- and 8-positions. The deactivating nature of the keto-alkyl group will likely reinforce the deactivation of the ring but its directing effect is less straightforward due to the fused ring system.

Caption: Directing effects in electrophilic aromatic substitution of this compound.

Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution is a key class of reactions for the functionalization of aromatic rings. For this compound, these reactions are predicted to occur primarily at the 6- and 8-positions.

Proposed Experimental Protocols

1. Nitration:

-

Objective: To introduce a nitro group onto the aromatic ring, a precursor for an amino group.

-

Predicted Outcome: Formation of 7-bromo-6-nitro-2-tetralone and 7-bromo-8-nitro-2-tetralone.

-

Protocol:

-

Cool a solution of this compound in concentrated sulfuric acid to 0 °C.

-

Add a cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at 0-5 °C for 1-2 hours.

-

Pour the reaction mixture onto crushed ice and extract with a suitable organic solvent (e.g., dichloromethane).

-

Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the product by column chromatography.

-

2. Halogenation (Bromination):

-

Objective: To introduce an additional bromine atom onto the aromatic ring.

-

Predicted Outcome: Formation of 6,7-dibromo-2-tetralone and 7,8-dibromo-2-tetralone.

-

Protocol:

-

Dissolve this compound in a suitable solvent (e.g., acetic acid or dichloromethane).

-

Add a Lewis acid catalyst, such as iron(III) bromide (FeBr₃).

-

Add a solution of bromine in the same solvent dropwise at room temperature.

-

Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Quench the reaction with a solution of sodium bisulfite.

-

Extract the product with an organic solvent, wash with water and brine.

-

Dry the organic layer and concentrate under reduced pressure.

-

Purify the product by column chromatography or recrystallization.

-

3. Friedel-Crafts Acylation:

-

Objective: To introduce an acyl group, a versatile handle for further transformations.

-

Predicted Outcome: Formation of 6-acyl-7-bromo-2-tetralone and 8-acyl-7-bromo-2-tetralone.

-

Protocol:

-

Suspend a Lewis acid catalyst, such as aluminum chloride (AlCl₃), in a dry, inert solvent (e.g., dichloromethane) under an inert atmosphere.

-

Add the acyl chloride dropwise at 0 °C.

-

Add a solution of this compound in the same solvent dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Carefully quench the reaction by pouring it onto a mixture of ice and concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with water, sodium bicarbonate solution, and brine.

-

Dry the organic layer and concentrate.

-

Purify the product by column chromatography.

-

Caption: A generalized workflow for electrophilic aromatic substitution on this compound.

Nucleophilic Aromatic Substitution (NAS)

The presence of a deactivating group and a good leaving group (bromine) on the aromatic ring makes this compound a potential candidate for nucleophilic aromatic substitution, although this is generally less common than EAS for simple aryl halides. The reaction would involve the replacement of the bromine atom with a nucleophile.

Proposed Experimental Protocol for Amination

-

Objective: To introduce an amino group at the 7-position via a Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction that functions as a formal nucleophilic substitution.

-

Predicted Outcome: Formation of 7-amino-2-tetralone derivatives.

-

Protocol:

-

To an oven-dried Schlenk tube, add this compound, a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos), and a base (e.g., sodium tert-butoxide).

-

Evacuate and backfill the tube with an inert gas (e.g., argon).

-

Add the amine and a dry, degassed solvent (e.g., toluene or dioxane).

-

Heat the reaction mixture at 80-110 °C for 12-24 hours.

-

Cool the reaction mixture to room temperature and dilute with an organic solvent.

-

Filter through a pad of celite to remove palladium residues.

-

Wash the filtrate with water and brine.

-

Dry the organic layer, concentrate, and purify by column chromatography.

-

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination of this compound.

Conclusion

This compound presents a valuable scaffold for the synthesis of complex organic molecules. While direct experimental data on the reactivity of its aromatic ring is sparse, a solid theoretical framework based on the electronic properties of its substituents allows for the prediction of its behavior in key synthetic transformations. The proposed protocols for electrophilic aromatic substitution and palladium-catalyzed amination provide a starting point for the exploration of this promising building block in drug discovery and materials science. Further experimental investigation is warranted to fully elucidate the reactivity and synthetic utility of this compound.

References

An In-depth Technical Guide to the Electrophilic Substitution Reactions of 7-Bromo-2-tetralone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrophilic substitution reactions of 7-Bromo-2-tetralone. Due to the limited direct experimental data on this specific molecule, this guide combines established principles of electrophilic aromatic substitution with data from analogous compounds to predict reactivity, regioselectivity, and to provide detailed hypothetical experimental protocols.

Introduction to the Reactivity of this compound

This compound is a substituted bicyclic ketone with a unique electronic profile that governs its reactivity in electrophilic aromatic substitution (EAS) reactions. The aromatic ring is influenced by two key functionalities: the bromo substituent at the C7 position and the carbonyl group within the fused aliphatic ring.

-

The Bromo Group: As a halogen, the bromo group is an ortho-, para-directing yet deactivating substituent. This is due to the interplay of its electron-withdrawing inductive effect (-I) and its electron-donating resonance effect (+M). The resonance effect, which places a partial negative charge on the ortho and para positions, is dominant in directing the incoming electrophile.

-

The Carbonyl Group: The ketone in the 2-position of the tetralone system deactivates the aromatic ring towards electrophilic attack through its electron-withdrawing nature. This deactivation is transmitted through the sigma framework and by influencing the overall electron density of the fused ring system.

The interplay of these two groups dictates the position of further substitution on the aromatic ring. The available positions for substitution are C5, C6, and C8. The bromo group at C7 directs incoming electrophiles to its ortho positions, C6 and C8. The deactivating nature of the carbonyl group will influence the overall reaction rate, likely requiring more forcing conditions compared to unsubstituted or activated aromatic systems.

Based on these directing effects, electrophilic substitution on this compound is predicted to favor substitution at the C6 and C8 positions . Steric hindrance may play a role in the ratio of the two products, with the less hindered position potentially being favored.

Predicted Electrophilic Substitution Reactions and Products

This section outlines the predicted outcomes for key electrophilic aromatic substitution reactions on this compound.

| Reaction Type | Electrophile | Predicted Major Products | Predicted Yield Range |

| Nitration | NO₂+ | 7-Bromo-6-nitro-2-tetralone & 7-Bromo-8-nitro-2-tetralone | 40-60% |

| Bromination | Br+ | 6,7-Dibromo-2-tetralone & 7,8-Dibromo-2-tetralone | 50-70% |

| Friedel-Crafts Acylation | RCO+ | 6-Acyl-7-bromo-2-tetralone & 8-Acyl-7-bromo-2-tetralone | 30-50% |

Hypothetical Experimental Protocols

The following protocols are based on standard procedures for electrophilic aromatic substitution reactions on similar substrates and are provided as a starting point for experimental design.

Nitration of this compound

Objective: To synthesize 7-Bromo-6-nitro-2-tetralone and 7-Bromo-8-nitro-2-tetralone.

Materials:

-

This compound

-

Fuming nitric acid (90%)

-

Concentrated sulfuric acid (98%)

-

Dichloromethane (DCM)

-

Ice

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (1.0 eq) in dichloromethane at 0°C (ice bath).

-

Slowly add concentrated sulfuric acid (2.0 eq) while maintaining the temperature at 0°C.

-

In a separate flask, prepare a nitrating mixture by carefully adding fuming nitric acid (1.1 eq) to concentrated sulfuric acid (1.0 eq) at 0°C.

-

Add the nitrating mixture dropwise to the solution of this compound over 30 minutes, ensuring the temperature does not exceed 5°C.

-

Stir the reaction mixture at 0-5°C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to separate the isomeric products.

Bromination of this compound

Objective: To synthesize 6,7-Dibromo-2-tetralone and 7,8-Dibromo-2-tetralone.

Materials:

-

This compound

-

N-Bromosuccinimide (NBS)

-

Concentrated sulfuric acid (98%)

-

Dichloromethane (DCM)

-

Saturated sodium thiosulfate solution

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve this compound (1.0 eq) in dichloromethane in a round-bottom flask protected from light.

-

Add concentrated sulfuric acid (0.5 eq) to the solution.

-

Add N-Bromosuccinimide (1.05 eq) portion-wise over 15 minutes at room temperature.

-

Stir the reaction mixture at room temperature for 4-8 hours, monitoring by TLC.

-

Quench the reaction by adding saturated sodium thiosulfate solution.

-

Separate the organic layer and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

-

Purify the residue by column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the dibrominated products.

Friedel-Crafts Acylation of this compound

Objective: To synthesize 6-Acyl-7-bromo-2-tetralone and 8-Acyl-7-bromo-2-tetralone.

Materials:

-

This compound

-

Acyl chloride (e.g., Acetyl chloride) (1.1 eq)

-

Anhydrous aluminum chloride (AlCl₃) (1.2 eq)

-

Anhydrous dichloromethane (DCM)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in anhydrous dichloromethane at 0°C, add the acyl chloride (1.1 eq) dropwise.

-

Stir the mixture for 15 minutes at 0°C to form the acylium ion complex.

-

Add a solution of this compound (1.0 eq) in anhydrous dichloromethane dropwise to the reaction mixture at 0°C.

-

Allow the reaction to stir at room temperature for 6-12 hours. Monitor the reaction progress by TLC.

-

Cool the reaction mixture to 0°C and quench by the slow addition of 1 M hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic extracts and wash with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography (e.g., using a hexane/ethyl acetate gradient).

Visualizing Reaction Pathways and Logic

The following diagrams, generated using the DOT language, illustrate the logical flow of electrophilic substitution on this compound.

Caption: General pathway for electrophilic substitution on this compound.

Caption: Logical relationship of directing effects in this compound.

Conclusion

While direct experimental evidence for the electrophilic substitution of this compound is scarce in the current literature, a thorough understanding of the principles of electrophilic aromatic substitution allows for robust predictions of its reactivity and regioselectivity. The bromo and carbonyl substituents are expected to direct incoming electrophiles to the C6 and C8 positions of the aromatic ring. The provided hypothetical protocols offer a solid foundation for the development of synthetic routes to novel derivatives of this compound, which may serve as valuable intermediates in drug discovery and materials science. Further experimental validation is necessary to confirm these predictions and to optimize reaction conditions.

An In-depth Technical Guide on Key Intermediates in the Synthesis of Bioactive Molecules

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of complex bioactive molecules, a cornerstone of modern medicine and biotechnology, relies on the strategic construction of molecular architecture. Central to this endeavor is the concept of the key intermediate : a stable, isolable compound that represents a significant milestone in a synthetic sequence. These intermediates are crucial because they often embody a substantial portion of the target molecule's complexity, possess key stereochemical features, and serve as versatile platforms for diversification. This guide delves into the core of bioactive molecule synthesis by examining seminal key intermediates, their preparation, and their role in the creation of impactful therapeutics and biological tools.

Case Study 1: Oseltamivir (Tamiflu®) and the Shikimic Acid Pathway

Oseltamivir is an orally active neuraminidase inhibitor widely used for the treatment of influenza A and B viruses.[1] Its commercial synthesis is a prime example of leveraging a naturally abundant chiral building block, shikimic acid, as the starting material.[2]

The Key Intermediate: (-)-Shikimic Acid

(-)-Shikimic acid, harvested from Chinese star anise or produced via fermentation with recombinant E. coli, is the primary precursor for the industrial production of oseltamivir.[2][3] Its inherent chirality and dense functionality make it an ideal starting point, obviating the need for complex asymmetric synthesis steps in the early stages.

Synthesis of a Core Epoxide Intermediate from Shikimic Acid

A pivotal intermediate in the synthesis of oseltamivir from shikimic acid is a highly functionalized epoxide. The formation of this epoxide is a multi-step process that sets the stage for the introduction of the key amino and acetamido groups.

Synthetic Workflow: The industrial synthesis of oseltamivir from shikimic acid involves several key transformations to generate the crucial epoxide intermediate.[2]

References

7-Bromo-2-tetralone: An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: 7-Bromo-2-tetralone, a brominated derivative of 2-tetralone, is a versatile and valuable building block in modern organic chemistry.[1][2] Its unique bifunctional structure, featuring a reactive bromine atom on the aromatic ring and a ketone functional group, allows for a wide range of chemical modifications. This dual reactivity makes it an important intermediate in the synthesis of complex molecular architectures, particularly in the fields of medicinal chemistry and materials science.[1] In the pharmaceutical industry, this compound serves as a key precursor for the development of novel therapeutic agents, including potential anti-inflammatory and analgesic drugs.[1][2] This technical guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound, complete with detailed experimental protocols and tabulated quantitative data to aid researchers in their synthetic endeavors.

Physicochemical and Spectroscopic Data

This compound is a stable, off-white to light yellow crystalline powder at room temperature, making it a convenient reagent for laboratory use.[1] Its key physical and spectroscopic properties are summarized below.

| Property | Value | Reference |

| CAS Number | 132095-54-6 | [1][3] |

| Molecular Formula | C₁₀H₉BrO | [1][3] |

| Molecular Weight | 225.08 g/mol | [1][3] |

| Melting Point | 38-42 °C | [1] |

| Appearance | Off-white to light yellow crystalline powder | [1] |

| IUPAC Name | 7-bromo-3,4-dihydronaphthalen-2(1H)-one | [3] |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | Predicted: 7.31 (d, J = 8.2 Hz, 1H), 7.27 (d, J = 2.1 Hz, 1H), 7.03 (dd, J = 8.2, 2.1 Hz, 1H), 3.55 (s, 2H), 3.01 (t, J = 6.9 Hz, 2H), 2.50 (t, J = 6.9 Hz, 2H). | |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | Predicted: 206.5, 138.5, 134.5, 131.2, 130.8, 129.1, 121.3, 45.2, 38.9, 28.7. |

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step sequence starting from commercially available materials. A common approach involves the Friedel-Crafts acylation followed by cyclization and subsequent functional group manipulations.

Experimental Protocol: Synthesis of this compound

This protocol outlines a plausible synthetic route.

Step 1: Friedel-Crafts Acylation of Bromobenzene with Succinic Anhydride

-

To a stirred suspension of anhydrous aluminum chloride (2.2 equiv.) in anhydrous dichloromethane at 0 °C, add succinic anhydride (1.0 equiv.) portion-wise.

-

Add bromobenzene (1.1 equiv.) dropwise to the mixture, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Carefully pour the reaction mixture onto crushed ice with concentrated hydrochloric acid.

-

Extract the aqueous layer with dichloromethane (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-(4-bromobenzoyl)propanoic acid.

Step 2: Clemmensen Reduction

-

To a flask containing amalgamated zinc (prepared from zinc dust and mercuric chloride), add a solution of 3-(4-bromobenzoyl)propanoic acid (1.0 equiv.) in a mixture of toluene and concentrated hydrochloric acid.

-

Heat the mixture to reflux for 8 hours.

-

Cool the reaction to room temperature and separate the organic layer.

-

Extract the aqueous layer with toluene (2 x).

-

Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate to give 4-(4-bromophenyl)butanoic acid.

Step 3: Intramolecular Friedel-Crafts Acylation

-

Add 4-(4-bromophenyl)butanoic acid (1.0 equiv.) to polyphosphoric acid.

-

Heat the mixture at 90 °C for 30 minutes.

-

Cool the mixture and pour it onto ice.

-

Extract the product with ethyl acetate (3 x).

-

Wash the combined organic extracts with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to yield 7-bromo-1-tetralone.

Step 4: Conversion to this compound

-

Reduce 7-bromo-1-tetralone to the corresponding alcohol using sodium borohydride in methanol.

-

Dehydrate the alcohol using an acid catalyst (e.g., p-toluenesulfonic acid) to form the corresponding dihydronaphthalene.

-

Perform an epoxidation of the double bond using a peroxy acid (e.g., m-CPBA).

-

Rearrange the epoxide to this compound using a Lewis acid catalyst.

Key Reactions of this compound as a Building Block

The bromine atom and the ketone functionality of this compound are amenable to a variety of chemical transformations, making it a versatile precursor for the synthesis of diverse molecular scaffolds.

Palladium-Catalyzed Cross-Coupling Reactions

The C(sp²)–Br bond in this compound is a reactive handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions allow for the introduction of a wide range of substituents onto the aromatic ring.

The Suzuki-Miyaura coupling enables the formation of a new carbon-carbon bond by reacting this compound with an organoboron compound.

Representative Experimental Protocol: Synthesis of 7-Phenyl-2-tetralone

-

In an oven-dried Schlenk flask, combine this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

-

Add a palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv.).

-

Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

-

Add a degassed solvent mixture of 1,4-dioxane and water (4:1 v/v).

-

Heat the reaction mixture to 90 °C and stir for 12 hours.

-

Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 7-phenyl-2-tetralone.

| Boronic Acid | Product | Catalyst | Base | Solvent | Yield (%) |

| Phenylboronic acid | 7-Phenyl-2-tetralone | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 85-95 |

| 4-Methoxyphenylboronic acid | 7-(4-Methoxyphenyl)-2-tetralone | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80-90 |

| 3-Thienylboronic acid | 7-(Thiophen-3-yl)-2-tetralone | XPhos Pd G3 | K₃PO₄ | Toluene/H₂O | 75-85* |

*Yields are representative and based on analogous reactions with 7-Bromo-1-tetralone due to a lack of specific data for the 2-isomer.

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, providing access to a variety of substituted anilines.

Representative Experimental Protocol: Synthesis of 7-Morpholino-2-tetralone

-

To an oven-dried Schlenk tube, add this compound (1.0 equiv.), morpholine (1.2 equiv.), sodium tert-butoxide (1.4 equiv.), and a palladium catalyst system such as a combination of Pd₂(dba)₃ (0.01 equiv.) and a suitable phosphine ligand (e.g., XPhos, 0.02 equiv.).

-

Evacuate and backfill the tube with argon three times.

-

Add anhydrous toluene via syringe.

-

Seal the tube and heat the reaction mixture to 100 °C for 16 hours.

-

Cool the mixture to room temperature, dilute with diethyl ether, and filter through a pad of Celite.

-

Concentrate the filtrate and purify the residue by column chromatography to yield 7-morpholino-2-tetralone.

| Amine | Product | Catalyst System | Base | Solvent | Yield (%) |

| Morpholine | 7-Morpholino-2-tetralone | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 80-90 |

| Aniline | 7-(Phenylamino)-2-tetralone | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 85-95 |

| Benzylamine | 7-(Benzylamino)-2-tetralone | Pd₂(dba)₃ / DavePhos | K₃PO₄ | Dioxane | 75-85* |

*Yields are representative and based on analogous reactions with 7-Bromo-1-tetralone due to a lack of specific data for the 2-isomer.

Reactions at the Carbonyl Group

The ketone functionality of this compound undergoes a variety of standard carbonyl reactions, including reduction to the corresponding alcohol and olefination reactions like the Wittig reaction.

The ketone can be readily reduced to a secondary alcohol using mild reducing agents.

Experimental Protocol: Synthesis of 7-Bromo-1,2,3,4-tetrahydronaphthalen-2-ol

-

Dissolve this compound (1.0 equiv.) in methanol in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (NaBH₄) (1.1 equiv.) portion-wise over 15 minutes.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to afford 7-bromo-1,2,3,4-tetrahydronaphthalen-2-ol, which can be purified by recrystallization or column chromatography if necessary.

| Substrate | Product | Reagent | Solvent | Yield (%) |

| This compound | 7-Bromo-1,2,3,4-tetrahydronaphthalen-2-ol | NaBH₄ | Methanol | >95* |

*Yield is a typical expectation for this type of reduction.

The Wittig reaction allows for the conversion of the ketone to an alkene, introducing an exocyclic double bond.

Experimental Protocol: Synthesis of 7-Bromo-2-methylene-1,2,3,4-tetrahydronaphthalene

-

In a flame-dried, two-necked flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.2 equiv.) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C and add a strong base such as n-butyllithium (1.1 equiv.) dropwise.

-

Stir the resulting yellow-orange ylide solution at room temperature for 1 hour.

-

Cool the solution back to 0 °C and add a solution of this compound (1.0 equiv.) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the product with diethyl ether (3 x).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography to remove triphenylphosphine oxide and obtain 7-bromo-2-methylene-1,2,3,4-tetrahydronaphthalene.

| Substrate | Wittig Reagent | Product | Base | Yield (%) |

| This compound | Methyltriphenylphosphonium bromide | 7-Bromo-2-methylene-1,2,3,4-tetrahydronaphthalene | n-BuLi | 70-80 |

| This compound | (Methoxymethyl)triphenylphosphonium chloride | 7-Bromo-2-(methoxymethylene)-1,2,3,4-tetrahydronaphthalene | K-OtBu | 65-75 |

*Yields are representative and based on general Wittig reaction outcomes.

Applications in Drug Discovery and Medicinal Chemistry

The tetralone scaffold is a privileged structure in medicinal chemistry, and derivatives of this compound are valuable intermediates in the synthesis of biologically active molecules. The ability to functionalize both the aromatic ring and the ketone provides a powerful platform for generating diverse compound libraries for drug discovery programs. The amino- and aryl-substituted tetralones synthesized from this compound can serve as core structures for the development of agents targeting a wide range of biological targets, including G-protein coupled receptors, enzymes, and ion channels.

Conclusion

This compound is a highly versatile and valuable building block for organic synthesis. Its dual functionality allows for a wide range of chemical transformations, providing access to a diverse array of complex molecular structures. The palladium-catalyzed cross-coupling reactions at the bromine position and the various transformations of the ketone group make it an indispensable tool for researchers in medicinal chemistry and materials science. This guide provides a foundational understanding and practical protocols for the utilization of this compound in the synthesis of novel compounds with potential therapeutic applications. Further exploration of the reactivity of this compound is expected to lead to the discovery of new and innovative chemical entities.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Brominated Tetralones

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of brominated tetralones. These compounds are versatile intermediates in organic synthesis, particularly in the realms of medicinal chemistry and materials science. Their strategic functionalization allows for the construction of complex molecular architectures, making them valuable building blocks in the synthesis of pharmaceuticals and novel functional materials.[1][2]

Physicochemical Properties

Brominated tetralones are typically white to light yellow or brown crystalline solids at room temperature.[3] Their physical properties, such as melting and boiling points, are crucial indicators of purity and are essential for their application in further chemical reactions. The position of the bromine atom on the tetralone core significantly influences these properties.

Data Presentation: Physical Properties of Brominated 1-Tetralones and 2-Tetralones

The following tables summarize the available quantitative data for various brominated tetralone isomers.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 2-Bromo-1-tetralone | 13672-07-6 | C₁₀H₉BrO | 225.08 | 39-43 | 64-67 / 0.06 mmHg |

| 5-Bromo-1-tetralone | 68449-30-9 | C₁₀H₉BrO | 225.08 | beige solid | Not available |

| 6-Bromo-1-tetralone | 66361-67-9 | C₁₀H₉BrO | 225.08 | 75-79 | 116 / 0.05 mmHg |

| 7-Bromo-1-tetralone | 32281-97-3 | C₁₀H₉BrO | 225.08 | 71-80 | 157 / 8 mmHg |

| 8-Bromo-1-tetralone | 651735-60-3 | C₁₀H₉BrO | 225.08 | Not available | Not available |

| 5-Bromo-2-tetralone | 132095-53-5 | C₁₀H₉BrO | 225.08 | Not available | Not available |

| 6-Bromo-2-tetralone | 4133-35-1 | C₁₀H₉BrO | 225.08 | 70-76 | Not available |

| 7-Bromo-2-tetralone | 132095-54-6 | C₁₀H₉BrO | 225.08 | Not available | Not available |

| 8-Bromo-2-tetralone | 117294-21-0 | C₁₀H₉BrO | 225.08 | Not available | Not available |

Note: Data is compiled from various sources and may vary depending on the purity and analytical method.[3][4][5]

Spectroscopic Data

The structural characterization of brominated tetralones relies heavily on spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Data Presentation: Spectroscopic Data for Selected Brominated Tetralones

| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) | Mass Spectrum (m/z) |

| 2-Bromo-1-tetralone | 8.08 (d, J=7.9 Hz, 1H), 7.52 (td, J=7.6, 1.5 Hz, 1H), 7.32 (m, 2H), 4.73 (t, J=4.4 Hz, 1H), 3.31 (m, 1H), 2.92 (dt, J=17.1, 4.4 Hz, 1H), 2.50 (m, 2H)[6] | Not available | Not available | M+ appears as a doublet at ~224 and 226 due to ⁷⁹Br and ⁸¹Br isotopes. |

| 6-Bromo-1-tetralone | Not available | Not available | Not available | Not available |

| 7-Bromo-1-tetralone | 8.14 (d, J=2.2 Hz, 1H), 7.56 (dd, J=8.1, 2.2 Hz, 1H), 7.13 (d, J=8.2 Hz, 1H), 2.90 (t, J=6.1 Hz, 2H), 2.64 (t, J=6.1 Hz, 2H), 2.12 (quint, J=6.1 Hz, 2H)[5] | 197.0, 143.1, 136.1, 134.1, 130.7, 130.0, 120.6, 38.8, 29.2, 23.1[5] | Vapor Phase IR data available[4] | Not available |

Chemical Properties and Reactivity

Brominated tetralones possess two primary reactive sites: the bromine-substituted aromatic ring and the ketone functionality, including the adjacent α-carbon. This dual reactivity makes them exceptionally versatile synthetic intermediates.

Reactivity of the Bromine Substituent (Aryl Bromides)

The bromine atom on the aromatic ring of compounds like 5-, 6-, 7-, and 8-bromo-1-tetralone serves as a handle for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

-

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with a boronic acid or ester to form a new C-C bond, enabling the synthesis of aryl- or vinyl-substituted tetralones.

-

Buchwald-Hartwig Amination: This method allows for the formation of C-N bonds by coupling the aryl bromide with a primary or secondary amine.

-

Heck Coupling: This reaction involves the coupling of the aryl bromide with an alkene to form a new C-C bond.

-

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne to introduce an alkynyl moiety.

Reactivity of the α-Bromo Ketone

In isomers such as 2-bromo-1-tetralone, the bromine atom is positioned on the carbon alpha to the carbonyl group. This placement makes it susceptible to nucleophilic substitution and elimination reactions.

-

Nucleophilic Substitution: The α-bromo position is readily attacked by various nucleophiles (e.g., amines, alkoxides, thiolates), leading to the formation of α-substituted tetralones.

-

Elimination: In the presence of a base, 2-bromotetralones can undergo elimination of HBr to form the corresponding α,β-unsaturated ketone, a tetralone.

Experimental Protocols

Detailed methodologies for the synthesis and reaction of brominated tetralones are crucial for reproducible research.

Synthesis of Brominated Tetralones

Protocol 1: Synthesis of 7-Bromo-1-tetralone via Intramolecular Friedel-Crafts Acylation [7]

-

Materials: 4-(4-bromophenyl)butyric acid, polyphosphoric acid, 6M sodium hydroxide, methyl tert-butyl ether, magnesium sulfate.

-

Procedure:

-

Add 4-(4-bromophenyl)butyric acid (97 g, 397 mmol) to polyphosphoric acid (580 g).

-

Stir the resulting mixture at 90 °C for 10 minutes.

-

Cool the mixture to 0 °C and add 6M sodium hydroxide (NaOH).

-

Extract the mixture with methyl tert-butyl ether.

-

Dry the combined organic extracts over magnesium sulfate (MgSO₄) to yield the crude product.

-

Purify the crude product by column chromatography (heptane/ethyl acetate gradient) and subsequent recrystallization from hexane.

-

Protocol 2: Synthesis of 2-Bromo-6,7-dichloro-1-tetralone [1]

-

Materials: 6,7-dichloro-1-tetralone, ethyl ether or carbon disulfide, bromine, water, aqueous sodium hydrogencarbonate.

-

Procedure:

-

Dissolve 1 g of 6,7-dichloro-1-tetralone in 10 ml of ethyl ether or carbon disulfide.

-

Add 0.25 ml of bromine dropwise to the resulting solution at room temperature with stirring.

-

After 30 minutes of reaction, add water and extract the reaction solution with ethyl ether.

-

Neutralize the ethyl ether extract with an aqueous solution of sodium hydrogencarbonate, and then concentrate to dryness under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography and subsequent recrystallization from n-hexane.

-

Reactions of Brominated Tetralones

Protocol 3: Suzuki-Miyaura Coupling of 7-Bromo-1-tetralone

-

Materials: 7-Bromo-1-tetralone, an arylboronic acid, Pd(dppf)Cl₂, cesium carbonate, dioxane, water.

-

Procedure:

-

To an oven-dried Schlenk flask, add 7-Bromo-1-tetralone (1.0 equiv), the boronic acid (1.2 - 1.5 equiv), Pd(dppf)Cl₂ (0.05 equiv), and cesium carbonate (2.0 equiv).

-

Evacuate and backfill the flask with argon or nitrogen three times.

-

Add degassed dioxane/water (4:1 v/v) solvent mixture via syringe.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

-

Protocol 4: Buchwald-Hartwig Amination of 7-Bromo-1-tetralone

-

Materials: 7-Bromo-1-tetralone, a primary or secondary amine, Pd₂(dba)₃, XPhos, sodium tert-butoxide, anhydrous toluene.

-

Procedure:

-

In a glovebox, add Pd₂(dba)₃ (0.015 equiv) and XPhos (0.03 equiv) to a Schlenk tube.

-

Outside the glovebox, add 7-Bromo-1-tetralone and toluene to the tube under a positive flow of inert gas.

-

Add the amine via syringe.

-

Seal the tube and heat the reaction mixture to 110 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel.

-

Diagrams

Logical and Experimental Workflows

Reaction Pathways

References

- 1. EP0125695B1 - 2-bromo-1-tetralone derivatives - Google Patents [patents.google.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. chembk.com [chembk.com]

- 4. 7-Bromo-1,2,3,4-tetrahydronaphthalen-1-one | C10H9BrO | CID 252731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. rsc.org [rsc.org]

- 7. benchchem.com [benchchem.com]

Safety and Handling of 7-Bromo-2-tetralone: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling precautions for 7-Bromo-2-tetralone (CAS No. 132095-54-6). The information herein is intended to support laboratory safety protocols and to ensure the responsible use of this compound in research and development settings.

Chemical Identification and Physical Properties

This compound, with the IUPAC name 7-bromo-3,4-dihydronaphthalen-2(1H)-one, is a solid organic compound.[1] Its key physical and chemical properties are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₉BrO | [1] |

| Molecular Weight | 225.08 g/mol | [1] |

| CAS Number | 132095-54-6 | [1] |